2,4-Dimethyl-1-pentene
Overview
Description
2,4-Dimethyl-1-pentene is an organic compound with the molecular formula C₇H₁₄. It is a colorless liquid that is part of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is used in various chemical synthesis processes and has applications in different industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1-pentene can be synthesized through several methods. One common method involves the dehydration of 2,4-dimethyl-2-pentanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid to produce the desired alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated, and this compound is isolated through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated compounds. For example, it can be oxidized using potassium permanganate to produce diols.
Reduction: This compound can be reduced to form saturated hydrocarbons. Hydrogenation using a palladium catalyst can convert this compound to 2,4-dimethylpentane.
Substitution: It can participate in halogenation reactions where halogens such as chlorine or bromine are added across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed:
Oxidation: Diols.
Reduction: 2,4-Dimethylpentane.
Substitution: Dihalides such as 2,4-dichloro-1-pentane.
Scientific Research Applications
2,4-Dimethyl-1-pentene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other alkenes and alcohols.
Biology: It can be used in studies involving the metabolism of hydrocarbons by microorganisms.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers and as a component in fuel additives to improve combustion efficiency.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-pentene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form new bonds. For example, in hydrogenation, the double bond reacts with hydrogen gas in the presence of a catalyst to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
2,4-Dimethyl-2-pentene: Another isomer with a double bond at a different position.
2,4-Dimethylpentane: A saturated hydrocarbon with no double bonds.
1-Pentene: A simpler alkene with a similar structure but fewer methyl groups.
Uniqueness: 2,4-Dimethyl-1-pentene is unique due to its specific structure, which influences its reactivity and the types of products it can form. The presence of two methyl groups at the 2 and 4 positions provides steric hindrance, affecting its chemical behavior compared to other alkenes.
Properties
IUPAC Name |
2,4-dimethylpent-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6(2)5-7(3)4/h7H,1,5H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQPBCHJNIOMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176653 | |
Record name | 2,4-Dimethylpent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-32-3 | |
Record name | 2,4-Dimethyl-1-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2213-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylpent-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIMETHYL-1-PENTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylpent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylpent-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHYLPENT-1-ENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y6CJ16C5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,4-dimethyl-1-pentene influence its reactivity with zirconocene catalysts?
A: Research suggests that this compound can undergo unique reactions with zirconocene catalysts. For instance, it readily reacts with [Cp2ZrMe]+ to form an unusual η1-alkene complex [Cp2Zr(Me)(η1-CH2CMeCH2CHMe2)]+. [] This intermediate is characterized by a weakened C(1)-C(2) bond, enabling rotation and ultimately leading to methane elimination and the formation of an allyl complex [Cp2Zr(η3-CH2C(CH2CHMe2)CH2)]+. [] This interaction highlights the role of steric factors and the alkene's structure in determining the reaction pathway.
Q2: What insights do mass spectrometry studies provide about the fragmentation behavior of this compound?
A: Mass spectrometry analysis, particularly at 70 eV and low voltage, reveals specific fragmentation patterns for deuterated and undeuterated this compound. [] These studies propose a mechanism for skeletal rearrangement within the molecule prior to fragmentation upon electron impact. [] Understanding these fragmentation pathways is valuable for analytical purposes and provides insights into the inherent bond strengths and stability of the molecule.
Q3: How does this compound participate in reactions with metallocene catalysts beyond simple coordination?
A: Research demonstrates that this compound can be involved in more complex reactions with metallocene catalysts, particularly those of zirconium and hafnium. For example, in the presence of (C5Me5)2MCl2/methylalumoxane (M = Zr, Hf) catalysts, this compound can form as an "abnormal" oligomer alongside other products like 1-pentene, 4-methyl-1-heptene, and 2,4,6-trimethyl-1-heptene. [] This unusual formation suggests a complex interplay between β-CH3 and β-H transfer terminations during propylene oligomerization, influenced by the interaction of the catalyst with this compound. []
Q4: What is the significance of observing a β-agostic interaction in a titanocene complex formed with this compound?
A: The reaction of Cp(2)TiMe(2) with this compound in the presence of [Ph(3)C][B(C(6)F(5))(4)] leads to a series of cationic titanium species. [] Remarkably, this reaction sequence yields the β-agostic alkyltitanocene complex [Cp2Ti(CH2CHMeCH2CHMe2)]+ (V). [] This complex is significant because it represents a rare example of a β-agostic compound where the agostic hydrogen's (1)H NMR resonance is directly observable (δ -3.43). [] This observation, supported by DFT calculations, sheds light on the electronic interactions and bonding characteristics within such titanocene complexes, which is crucial for understanding their reactivity and potential applications in catalysis.
Q5: Can the selectivity of propylene oligomerization reactions be influenced by modifying the catalyst structure?
A: Yes, studies have shown that modifying the substituents on hafnocene catalysts can significantly impact propylene oligomerization selectivity. For example, using a series of hafnocene complexes (η5-C5Me4R1)(η5-C5Me4R2)HfCl2 with various R1 and R2 substituents, researchers demonstrated a range of 4-methyl-1-pentene selectivities (23.9 to 61.6 wt%) in the product mixture. [] This variation in selectivity highlights how subtle structural changes in the catalyst can directly influence reaction pathways and product distributions, offering potential avenues for optimizing catalytic processes.
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